molecular formula C9H10N2O5 B1583954 3-Nitro-d-tyrosine CAS No. 32988-39-9

3-Nitro-d-tyrosine

Cat. No. B1583954
CAS RN: 32988-39-9
M. Wt: 226.19 g/mol
InChI Key: FBTSQILOGYXGMD-ZCFIWIBFSA-N
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Description

3-Nitro-d-tyrosine, also known as Nitrotyrosine, is a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . It is identified as an indicator or marker of cell damage, inflammation, and nitric oxide (NO) production . Nitrotyrosine is formed in the presence of the active metabolite NO . In many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitryte (ONOO−), a destructive free radical oxidant .


Molecular Structure Analysis

The molecular formula of 3-Nitro-d-tyrosine is C9H10N2O5 . The InChI code is 1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m1/s1 .


Chemical Reactions Analysis

Reactive-nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and in proteins to form 3-nitrotyrosine . The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .


Physical And Chemical Properties Analysis

3-Nitro-d-tyrosine is a yellow to green crystalline solid with a melting point of 233 to 235 °C . Its molar mass is 226.19 g/mol .

Scientific Research Applications

1. Antidegradation Reagent in Cold Atmospheric Plasma-Stimulated Solutions

  • Summary of Application: 3-Nitro-L-tyrosine is used as an antidegradation reagent of H2O2 in cold atmospheric plasma-stimulated solutions (PSS). The degradation of important CAP-originated reactive species, particularly H2O2 in PSS during storage, weakens the application potential of PSS .
  • Methods of Application: The guidelines for the use of 3-nitro-L-tyrosine as an antidegradation reagent have been proposed through preliminary investigations .
  • Results or Outcomes: The study provides guidelines for the use of 3-nitro-L-tyrosine to prevent the degradation of H2O2 in PSS, thereby enhancing the application potential of PSS .

2. Indicator of Peroxynitrite Formation

  • Summary of Application: 3-Nitro-L-tyrosine is used as an indicator of the formation of peroxynitrite by NO-dependent oxidative damage .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-Nitro-L-tyrosine as a marker for oxidative damage mediated by peroxynitrite .
  • Results or Outcomes: The use of 3-Nitro-L-tyrosine allows for the detection and measurement of peroxynitrite formation, providing valuable information about NO-dependent oxidative damage .

3. Oxidant and Cytotoxic Agent

  • Summary of Application: 3-Nitro-L-tyrosine is used as an oxidant and cytotoxic agent .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-Nitro-L-tyrosine as an oxidant and cytotoxic agent .
  • Results or Outcomes: The use of 3-Nitro-L-tyrosine allows for the detection and measurement of oxidative damage, providing valuable information about cell damage and inflammation .

4. Biological Marker of Proteins

  • Summary of Application: 3-Nitro-L-tyrosine serves as a biological marker of proteins modified by nitrogen-free radical species in systemic autoimmunogenic conditions .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-Nitro-L-tyrosine as a marker for proteins modified by nitrogen-free radical species .
  • Results or Outcomes: The use of 3-Nitro-L-tyrosine allows for the detection and measurement of proteins modified by nitrogen-free radical species, providing valuable information about systemic autoimmunogenic conditions .

5. Quantification in Biological Samples

  • Summary of Application: 3-Nitro-L-tyrosine is used for quantification in biological samples .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-Nitro-L-tyrosine for quantification in biological matrices, such as blood, urine, and tissue .
  • Results or Outcomes: The use of 3-Nitro-L-tyrosine allows for the quantification of nitration in biological matrices, providing valuable information about the extent of nitration .

6. Post-Translational Modification of Proteins

  • Summary of Application: The nitration of Tyr is a crucial oxidative post-translational modification (PTM) of proteins involved in numerous physiological processes and diseases .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-Nitro-L-tyrosine for post-translational modification of proteins .
  • Results or Outcomes: The use of 3-Nitro-L-tyrosine allows for the detection and measurement of post-translational modification of proteins, providing valuable information about various physiological processes and diseases .

7. Indicator of Cell Damage and Inflammation

  • Summary of Application: 3-Nitro-L-tyrosine is identified as an indicator or marker of cell damage, inflammation as well as NO (nitric oxide) production .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-Nitro-L-tyrosine as a marker for cell damage and inflammation .
  • Results or Outcomes: The use of 3-Nitro-L-tyrosine allows for the detection and measurement of cell damage and inflammation, providing valuable information about various pathological conditions .

8. Quantification in Biological Matrices

  • Summary of Application: The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-Nitro-L-tyrosine for quantification in biological matrices .
  • Results or Outcomes: The use of 3-Nitro-L-tyrosine allows for the quantification of nitration in biological matrices, providing valuable information about the extent of nitration .

9. Oxidative Post-Translational Modification of Proteins

  • Summary of Application: The nitration of Tyr is a crucial oxidative post-translational modification (PTM) of proteins involved in numerous physiological processes and diseases, such as cardiovascular and neurodegenerative diseases, inflammation, and aging .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-Nitro-L-tyrosine for post-translational modification of proteins .
  • Results or Outcomes: The use of 3-Nitro-L-tyrosine allows for the detection and measurement of post-translational modification of proteins, providing valuable information about various physiological processes and diseases .

Safety And Hazards

3-Nitro-d-tyrosine should be handled with care to avoid contact with skin and eyes . It is recommended to wear impervious gloves and safety glasses, and to ensure adequate ventilation . Dust formation should be avoided .

Future Directions

Research shows that nitrotyrosine levels can be reduced by N-acetyl cysteine, which is a precursor to glutathione, one of the body’s primary endogenous antioxidants . Nitrotyrosine levels have been linked to cerebral ischemia and edema, for which N-acetyl cysteine has also been proven as a potential treatment . Future research could focus on the development of VEGFR dual-target inhibitors, including rational target combinations, drug discovery strategies, structure–activity relationships .

properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTSQILOGYXGMD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353959
Record name 3-nitro-d-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-d-tyrosine

CAS RN

32988-39-9
Record name 3-Nitro-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32988-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-nitro-d-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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